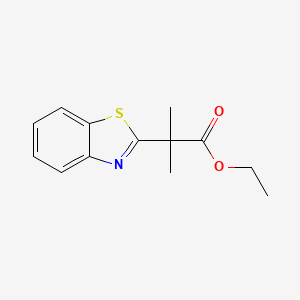
ethyl 2-(1,3-benzothiazol-2-yl)-2-methylpropanoate
Cat. No. B8700891
M. Wt: 249.33 g/mol
InChI Key: FSBLLLYYNCJWMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04866068
Procedure details


3.8 grams of sodium hydroxide was dissolved in 50 ml water. The solution was cooled and to this cooled solution was added 50 ml ethanol. 15 grams of 2-mercaptobenzothiazole was added and the solution diluted with 25 ml ethanol and 25 ml water. Following the addition of 17.5 grams of ethyl 2-bromoisobutyrate the mixture was stirred overnight. The reaction mixture was then concentrated in vacuo and the residue partitioned between ether and water. The ether fraction was washed, (H2O and aqueous Na2CO3) dried (MgSO4), filtered and concentrated in vacuo. This mixture was then partitioned between ether and 10% sodium hydroxide. The ether fraction was washed with 2×25 ml 10% sodium hydroxide and then brine. The ether layer was then dried (MgSO4), filtered, and concentrated to yield a solid which was shown by TLC (CHCl3 and 3% isopropanol/hexane) and 1H NMR to be the titled compound. (b) 2-methyl-2-(2-benzothiazolyl)propionic acid








Name
isopropanol hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Name
Identifiers


|
REACTION_CXSMILES
|
[OH-].[Na+].S[C:4]1[S:5][C:6]2[CH:12]=[CH:11][CH:10]=[CH:9][C:7]=2[N:8]=1.Br[C:14]([CH3:21])([CH3:20])[C:15]([O:17][CH2:18][CH3:19])=[O:16].C(Cl)(Cl)Cl>O.C(O)C.C(O)(C)C.CCCCCC>[CH3:20][C:14]([C:4]1[S:5][C:6]2[CH:12]=[CH:11][CH:10]=[CH:9][C:7]=2[N:8]=1)([CH3:21])[C:15]([O:17][CH2:18][CH3:19])=[O:16] |f:0.1,7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3.8 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
15 g
|
|
Type
|
reactant
|
|
Smiles
|
SC=1SC2=C(N1)C=CC=C2
|
Step Three
|
Name
|
|
|
Quantity
|
17.5 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC(C(=O)OCC)(C)C
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Step Five
Step Six
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Seven
|
Name
|
isopropanol hexane
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)O.CCCCCC
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The solution was cooled and to this cooled solution
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture was then concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue partitioned between ether and water
|
WASH
|
Type
|
WASH
|
|
Details
|
The ether fraction was washed
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
(H2O and aqueous Na2CO3) dried (MgSO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This mixture was then partitioned between ether and 10% sodium hydroxide
|
WASH
|
Type
|
WASH
|
|
Details
|
The ether fraction was washed with 2×25 ml 10% sodium hydroxide
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The ether layer was then dried (MgSO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield a solid which
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(C(=O)OCC)(C)C=1SC2=C(N1)C=CC=C2
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
